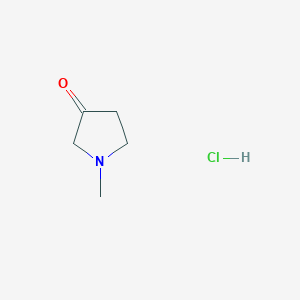

1-Methylpyrrolidin-3-one hydrochloride

Description

The exact mass of the compound 1-Methylpyrrolidin-3-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methylpyrrolidin-3-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylpyrrolidin-3-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylpyrrolidin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.ClH/c1-6-3-2-5(7)4-6;/h2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLYAYLOSPXWCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504560 | |

| Record name | 1-Methylpyrrolidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78635-85-5 | |

| Record name | 1-Methylpyrrolidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylpyrrolidin-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methylpyrrolidin-3-one hydrochloride CAS number 78635-85-5

The following technical guide details the chemical profile, synthetic utility, and handling protocols for 1-Methylpyrrolidin-3-one hydrochloride , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

1-Methylpyrrolidin-3-one hydrochloride is a "privileged scaffold" in drug discovery, serving as the primary entry point for 3-substituted pyrrolidine pharmacophores.[1] Unlike its free base form, which is prone to rapid polymerization and oxidative degradation, the hydrochloride salt offers the stability required for GMP-compliant storage and handling. This compound is the immediate precursor to 1-methylpyrrolidin-3-ol (a key intermediate for anticholinergics like Glycopyrronium Bromide) and is extensively employed in reductive aminations to generate 3-aminopyrrolidine motifs found in kinase inhibitors and GPCR ligands.[1]

Chemical Profile & Physical Properties[1][2][3][4]

| Property | Data | Notes |

| Molecular Formula | C₅H₉NO[1][2] · HCl | Salt form |

| Molecular Weight | 135.59 g/mol | Free base MW: 99.13 g/mol |

| Appearance | Off-white to pale yellow crystalline solid | Hygroscopic |

| Melting Point | 112–115 °C | Decomposes at higher temps |

| Solubility | Water, Methanol, Ethanol | Insoluble in Ether, Hexanes |

| pKa | ~8.2 (Conjugate acid) | Nitrogen basicity |

| Stability | Stable as HCl salt; Free base unstable | Store under N₂/Ar |

Strategic Synthesis & Manufacturing

The synthesis of 1-Methylpyrrolidin-3-one HCl typically follows two primary routes. The choice depends on scale and available starting materials.[1]

Route A: The Dieckmann Condensation (Industrial Scale)

This route avoids expensive oxidants and is preferred for kilogram-scale production.[1]

-

Precursor: N-Methylglycine esters react with acrylate esters.[1]

-

Cyclization: Dieckmann condensation yields 1-methyl-4-carboalkoxypyrrolidin-3-one .[1]

-

Decarboxylation: Acid hydrolysis and heating remove the ester group to yield the ketone.[1]

-

Salt Formation: Immediate treatment with anhydrous HCl gas in ether/ethanol precipitates the stable salt.[1]

Route B: Oxidation of 1-Methylpyrrolidin-3-ol (Laboratory Scale)

Used when the alcohol is readily available or for isotopic labeling.[1]

-

Reagents: Swern oxidation (DMSO/Oxalyl chloride) or Jones Reagent (CrO₃).[1]

-

Mechanism: Oxidation of the secondary alcohol at C3 to the ketone.[1]

-

Critical Step: The product must be trapped as the HCl salt immediately after workup to prevent decomposition.[1]

Visualization: Synthesis Pathways

Figure 1: Dual synthetic pathways to 1-Methylpyrrolidin-3-one HCl.

Reaction Engineering & Applications

The Stability Paradox: Free Base vs. Salt[1]

-

The Problem: The free base (1-methylpyrrolidin-3-one) possesses a basic tertiary amine and an electrophilic ketone.[1] In concentrated form, it undergoes self-condensation (aldol-type polymerization) and oxidation, turning into a dark tar within hours at room temperature.

-

The Solution: Protonating the amine (HCl salt) deactivates the nitrogen lone pair, preventing intermolecular nucleophilic attack and stabilizing the molecule indefinitely.[1]

-

Protocol: Always generate the free base in situ by adding a stoichiometric base (e.g., Et₃N, Na₂CO₃) directly in the reaction vessel.

Reductive Amination (Gateway to Kinase Inhibitors)

This is the most common application.[1] The ketone reacts with primary or secondary amines to form imines/iminiums, which are reduced to 3-aminopyrrolidines.

-

Reagents: NaBH(OAc)₃ (Sodium triacetoxyborohydride) is preferred over NaBH₃CN due to lower toxicity and better selectivity.[1]

-

Solvent: DCE (Dichloroethane) or THF.[1]

-

Mechanism:

Case Study: Synthesis of Glycopyrronium Bromide

While Glycopyrronium Bromide (a muscarinic antagonist) contains the 1-methylpyrrolidin-3-ol moiety, the ketone is the strategic entry point for analogs or stereoselective synthesis.[1]

-

Workflow: 1-Methylpyrrolidin-3-one is stereoselectively reduced (using biocatalysis or chiral boranes) to the (R)- or (S)-alcohol, which is then esterified with

-cyclopentylmandelic acid.[1]

Visualization: Reaction Versatility

Figure 2: Divergent synthesis utility of the 1-methylpyrrolidin-3-one scaffold.

Analytical Specifications (Quality Control)

Researchers should verify the identity of the salt using NMR.[1] Note that the HCl salt will show significant chemical shift differences compared to the free base due to the protonated nitrogen.[1]

Expected ¹H NMR (D₂O, 400 MHz):

-

δ 3.8 – 4.2 ppm: Multiplets (C2 and C4 protons, deshielded by N+ and C=O).

-

δ 3.05 ppm: Singlet (N-CH₃, characteristic salt shift).

-

δ 2.4 – 2.8 ppm: Multiplets (C5 protons).[1]

-

Note: In D₂O, the acidic proton on the nitrogen exchanges and is not observed.[1]

IR Spectrum (ATR):

-

~1750 cm⁻¹: Strong Carbonyl (C=O) stretch (characteristic of 5-membered ring ketone).

-

~2400–2700 cm⁻¹: Broad Ammonium (N-H⁺) bands.[1]

Safety & Handling Protocols

Hazards[1]

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[3] 2A (H319), STOT SE 3 (H335).

-

Toxicology: Irritating to mucous membranes.[1] Do not inhale dust.[1]

Storage[1]

-

Condition: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic.[1] Keep tightly sealed under Argon or Nitrogen.[1]

-

Shelf Life: >2 years if kept dry.[1] The salt is stable; however, if it turns into a sticky gum, it has absorbed moisture and may have partially hydrolyzed or degraded.

Handling Procedure

-

Weigh quickly in a fume hood to avoid moisture uptake.[1]

-

For reactions, suspend the salt in the solvent (e.g., DCM, THF).

-

Add organic base (TEA/DIPEA) only when ready to react.[1] Do not store the free base.

References

-

BenchChem. (n.d.).[1] 1-Methylpyrrolidin-3-one hydrochloride Properties and Reactions. Retrieved from

-

PubChem. (2023).[1] 1-Methyl-3-pyrrolidinol (Precursor/Derivative Data). National Library of Medicine.[1] Retrieved from

-

European Patent Office. (2018).[1] Method for Producing 1-Methylpyrrolidin-3-ol (EP 3415499 A1).[1][4] Retrieved from

-

Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Utility. Retrieved from

-

ChemicalBook. (2023).[1] 1-Methyl-3-pyrrolidinone hydrochloride Product Profile. Retrieved from

Sources

Technical Guide: Stability, Storage, and Handling of 1-Methylpyrrolidin-3-one Hydrochloride

[1]

Executive Summary & Critical Identity Check

1-Methylpyrrolidin-3-one hydrochloride is a reactive heterocyclic building block used primarily as a linker and scaffold in medicinal chemistry (e.g., for pyrrolidine-based alkaloids and muscarinic receptor ligands).[1][2]

CRITICAL WARNING: This compound is frequently confused with its reduced alcohol counterpart, 1-Methyl-3-pyrrolidinol (CAS 13220-33-2) , in supplier databases and safety sheets.[1][2] The ketone (3-one) is significantly less stable than the alcohol (3-ol) due to the presence of the reactive carbonyl group and alpha-acidic protons.[1][2] Protocols suitable for the alcohol are insufficient for the ketone.[2]

Chemical Identity Profile

| Property | Specification |

| Chemical Name | 1-Methylpyrrolidin-3-one hydrochloride |

| CAS Number | 78635-85-5 (Salt); 14679-03-9 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 135.59 g/mol |

| Physical State | White to off-white hygroscopic solid |

| Solubility | High in Water, Methanol, DMSO; Low in Ether, Hexanes |

Mechanisms of Instability

To preserve the integrity of this reagent, one must understand the specific chemical pathways leading to its degradation.[2] The hydrochloride salt form is engineered to stabilize the molecule, but environmental factors can compromise this protection.[2]

The Hygroscopicity-Degradation Cycle

The primary threat to 1-Methylpyrrolidin-3-one HCl is atmospheric moisture.[1][2]

-

Hygroscopic Uptake: The ammonium salt moiety strongly attracts water molecules from the air.[2]

-

Deliquescence: Sufficient water uptake creates a localized aqueous phase on the crystal surface.[2]

-

Hydrolytic Equilibrium: In solution, the strict protonation of the nitrogen can equilibrate.[2] While the HCl keeps the bulk pH acidic, local variations can allow a microscopic fraction of the amine to exist as a free base.[2]

-

Self-Condensation (The "Death Spiral"):

Enolization and Oxidation[1][2]

-

Alpha-Proton Acidity: The carbonyl group at position 3 makes the protons at positions 2 and 4 acidic.[2]

-

Enol Formation: Even in salt form, trace moisture can facilitate tautomerization to the enol form.[2]

-

Oxidative Risk: The enol is susceptible to oxidative cleavage by atmospheric oxygen, leading to ring opening and fragmentation.[2]

Visualization: Degradation Pathway

Caption: Figure 1: The moisture-induced degradation cascade.[1][2] Keeping the compound dry prevents the initial phase transition that allows self-reaction.[1]

Storage Protocol (The "Gold Standard")

Given the mechanisms above, the storage strategy must strictly exclude water and oxygen.[2]

Long-Term Storage (> 1 Month)

-

Temperature: -20°C . Low thermal energy kinetically inhibits the self-condensation reaction even if trace moisture is present.[2]

-

Atmosphere: Argon or Nitrogen .[2] The vial must be flushed with inert gas before sealing to prevent oxidative degradation of the enol form.[2]

-

Container: Amber glass vial with a Teflon-lined screw cap.[1][2]

-

Secondary Containment: Place the vial inside a heat-sealed Mylar bag containing a packet of activated silica gel or molecular sieves.

Short-Term / Active Use[1][2]

-

Temperature: 2°C to 8°C (Refrigerator).

-

Desiccation: The vial must be stored inside a desiccator jar containing fresh desiccant (e.g.,

or -

Handling: Allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which is the #1 cause of batch spoilage.[2]

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C (Long term) | Inhibits polymerization kinetics.[1][2] |

| Atmosphere | Inert (Ar/N2) | Prevents oxidation of alpha-carbons.[1][2] |

| Humidity | < 10% RH | Prevents deliquescence and hydrolysis.[2] |

| Light | Dark (Amber Vial) | Minimizes photo-initiated radical formation.[1][2] |

Handling & Experimental Workflow

To ensure reproducibility in synthesis, follow this self-validating handling system.

Weighing and Dispensing

Best Practice: Glove Box (N2 atmosphere). Alternative Practice:

-

Remove vial from freezer.

-

Place in a desiccator and allow 30–45 minutes to reach room temperature.

-

Flush a tared reaction flask with Argon.

-

Quickly weigh the solid and transfer immediately to the flask.

-

Re-flush the stock vial with Argon, seal with Parafilm, and return to storage immediately.[2]

Solubilization

-

Do not dissolve in solvent until immediately before use.[2]

-

Avoid protic solvents (methanol/water) if the subsequent reaction allows, as they promote proton exchange.[2] Anhydrous DMF or DMSO are preferred for nucleophilic substitutions.[2]

-

Neutralization: If the free base is required for the reaction, generate it in situ using a non-nucleophilic base (e.g., DIPEA,

) in the presence of the electrophile. Never isolate the free base ketone unless absolutely necessary; it degrades rapidly.[2]

Visualization: Handling Decision Tree

Caption: Figure 2: Operational workflow for minimizing moisture exposure during handling.

Quality Control & Re-Validation

Before using a stored batch in a critical step, validate its purity.[2]

Visual Inspection[1][2]

-

Pass: White crystalline powder.[2]

-

Fail: Yellow/Orange discoloration or "melted" appearance (indicates hydrolysis and polymerization).[2]

Analytical Verification

-

1H NMR (DMSO-d6):

-

Titration: Silver Nitrate (

) titration can quantify the chloride content to confirm the salt stoichiometry has not drifted due to hygroscopic water weight gain.[2]

References

-

Sigma-Aldrich. (n.d.).[2] 1-Methylpyrrolidin-3-one hydrochloride Product Specification. Retrieved from (Search CAS: 78635-85-5).[1][2]

-

PubChem. (2024).[2] 1-Methyl-3-pyrrolidinone (Compound Summary). National Library of Medicine.[2] Retrieved from [Link][1][2]

-

BenchChem. (n.d.).[2] Safety Data Sheet: 1-Methylpyrrolidin-3-one hydrochloride. Retrieved from [1][2]

-

Organic Chemistry Portal. (2023). Protecting Groups and Stability of Aminoketones. Retrieved from [Link]

Sources

- 1. 13220-33-2|N-Methyl-3-pyrrolidinol|BLD Pharm [bldpharm.com]

- 2. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]

spectroscopic data of 1-Methylpyrrolidin-3-one hydrochloride

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Methylpyrrolidin-3-one Hydrochloride

Authored by a Senior Application Scientist

Introduction

1-Methylpyrrolidin-3-one hydrochloride is a heterocyclic organic compound of significant interest to researchers, particularly in the fields of medicinal chemistry and drug development. It serves as a versatile synthetic building block for the creation of more complex molecules.[1] The pyrrolidinone scaffold is a foundational structure in a wide array of biologically active compounds, with derivatives being investigated for diverse pharmacological activities.[1] The hydrochloride salt form of 1-Methylpyrrolidin-3-one enhances its solubility in polar solvents, a crucial property for its application in various synthetic and pharmaceutical contexts.[1]

Accurate structural elucidation and purity assessment are paramount in any research and development setting. Spectroscopic techniques provide the necessary tools for this characterization. This guide offers an in-depth analysis of the core spectroscopic data for 1-Methylpyrrolidin-3-one hydrochloride, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus will be on not only presenting the data but also explaining the underlying principles and experimental considerations, providing a comprehensive resource for scientists working with this compound.

Chemical Structure and Properties

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.

-

IUPAC Name: 1-Methylpyrrolidin-3-one hydrochloride

-

Molecular Formula: C₅H₁₀ClNO

-

Molecular Weight: 135.59 g/mol

The structure consists of a five-membered pyrrolidine ring with a methyl group attached to the nitrogen atom (N-1) and a ketone group at the third carbon (C-3). In the hydrochloride salt, the tertiary amine is protonated, forming a quaternary ammonium cation with a chloride counter-ion.

Caption: Chemical structure of 1-Methylpyrrolidin-3-one hydrochloride.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the different types of protons and their connectivity.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Methylpyrrolidin-3-one hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). D₂O is often preferred for hydrochloride salts due to its high polarity and ability to exchange with the N-H proton, causing its signal to disappear.

-

Internal Standard: Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O, for accurate chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Pulse Angle: 30-45 degrees.

-

Temperature: 298 K.

-

Data Summary and Interpretation

The protonated nature of the nitrogen atom significantly influences the chemical shifts of the adjacent protons, causing them to shift downfield (to a higher ppm value) compared to the free base due to the deshielding effect of the positive charge.

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| a | ~3.1 | Singlet | 3H | N-CH₃ | The methyl protons are a singlet as there are no adjacent protons. The positive charge on the nitrogen causes a downfield shift. |

| b | ~3.8 | Singlet | 2H | H-2 | These protons are adjacent to the positively charged nitrogen and are deshielded. They appear as a singlet due to their chemical equivalence and distance from other non-equivalent protons. |

| c | ~2.9 | Triplet | 2H | H-5 | These protons are adjacent to the C-4 methylene group and the nitrogen, appearing as a triplet. |

| d | ~4.0 | Triplet | 2H | H-4 | These protons are adjacent to the C-5 methylene group, appearing as a triplet. They are significantly deshielded due to their proximity to the electron-withdrawing ketone group. |

Note: Predicted chemical shifts are based on the analysis of similar structures. Actual values may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon framework of a molecule. Each unique carbon environment typically gives a distinct signal.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (20-50 mg) may be required for a good signal in a reasonable time.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer used for ¹H NMR.

-

Acquisition Parameters:

-

Technique: Proton-decoupled for singlets at each carbon signal.

-

Number of Scans: 512-2048 scans, as the ¹³C isotope has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Data Summary and Interpretation

| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |

| ~205 | C=O (C-3) | The carbonyl carbon of the ketone is highly deshielded and appears significantly downfield. |

| ~55 | C-2 | This carbon is adjacent to the protonated nitrogen, causing a downfield shift. |

| ~52 | C-5 | Also adjacent to the nitrogen, this carbon is shifted downfield. |

| ~45 | N-CH₃ | The methyl carbon attached to the nitrogen. |

| ~38 | C-4 | This carbon is adjacent to the ketone group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Data Summary and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3000-2700 | N-H⁺ Stretch | Quaternary Ammonium | A very broad and strong absorption in this region is characteristic of the N-H⁺ stretch in an amine salt. |

| ~2950-2850 | C-H Stretch | Alkanes (CH₂, CH₃) | Typical stretching vibrations for the aliphatic C-H bonds in the molecule. |

| ~1750 | C=O Stretch | Ketone | A strong, sharp peak characteristic of the carbonyl group in a five-membered ring. The ring strain slightly increases the frequency compared to an acyclic ketone. |

| ~1470-1430 | C-H Bend | Alkanes (CH₂, CH₃) | Bending (scissoring and deformation) vibrations of the methylene and methyl groups. |

| ~1200-1000 | C-N Stretch | Amine | The stretching vibration of the carbon-nitrogen bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) source, which is ideal for pre-charged molecules like hydrochloride salts.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode (ESI+).

-

Mass Range: m/z 50-500.

-

Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used for accurate mass measurement to confirm the elemental composition.

-

Data Summary and Interpretation

In ESI-MS, the hydrochloride salt will readily be detected as the protonated free base in the positive ion mode. The chloride ion will not be observed.

-

Molecular Ion: The expected base peak will be the molecular ion of the free base, [M+H]⁺, corresponding to the molecular formula C₅H₁₀NO⁺.

-

Calculated m/z: 100.0757

-

-

Fragmentation: Collision-induced dissociation (MS/MS) would likely show characteristic fragmentation patterns.

Caption: Plausible fragmentation pathway for the molecular ion of 1-Methylpyrrolidin-3-one.

Conclusion

The spectroscopic characterization of 1-Methylpyrrolidin-3-one hydrochloride is straightforward using a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the influence of the protonated nitrogen and ketone functional groups. IR spectroscopy provides clear evidence for the key functional groups, particularly the characteristic C=O stretch of the ketone and the broad N-H⁺ stretch of the amine salt. Mass spectrometry confirms the molecular weight of the free base cation. Together, these techniques provide a robust and comprehensive analytical dataset for the unambiguous identification and quality control of this important synthetic intermediate.

References

Sources

Commercial Availability & Technical Profile: 1-Methylpyrrolidin-3-one Hydrochloride

This technical guide details the commercial availability, synthesis, and handling of 1-Methylpyrrolidin-3-one hydrochloride , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

1-Methylpyrrolidin-3-one hydrochloride (CAS: 78635-85-5) is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents targeting the central nervous system (CNS) and as a scaffold for anticholinergic drugs.[1] Unlike its reduced alcohol counterpart (1-methyl-3-pyrrolidinol), the ketone functionality offers versatile reactivity for reductive amination and Grignard additions.[1]

Commercially, this compound is classified as a Fine Chemical rather than a bulk commodity.[1] It is most stable and available in its hydrochloride salt form, which mitigates the oxidative instability and volatility of the free base.[1] Researchers must distinguish between the abundant alcohol precursor and the target ketone to avoid procurement errors.[1]

Chemical Identity & Specifications

The commercial market offers two distinct forms. The Hydrochloride Salt is the preferred form for storage and solid-phase handling, while the Free Base is typically generated in situ or purchased for immediate liquid-phase reactions.[1]

Table 1: Comparative Specifications

| Feature | Hydrochloride Salt (Target) | Free Base (Precursor/Form) |

| CAS Number | 78635-85-5 | 68165-06-0 |

| Molecular Formula | C₅H₉NO[1][2] · HCl | C₅H₉NO |

| Molecular Weight | 135.59 g/mol | 99.13 g/mol |

| Physical State | Off-white to pale yellow solid | Colorless to yellow liquid |

| Melting Point | 56–63 °C (Hygroscopic) | N/A (Liquid at RT) |

| Boiling Point | N/A (Decomposes) | 77–79 °C |

| Stability | Moderate (Hygroscopic) | Low (Oxidation prone, Volatile) |

| Solubility | Water, Methanol, DMSO | Organic solvents (DCM, Ether) |

Critical Note: Many suppliers index the alcohol (1-Methyl-3-pyrrolidinol, CAS 13220-33-2) under similar keywords.[1] Always verify the CAS number and the oxidation state (Ketone vs. Alcohol) before ordering.[1]

Synthesis & Manufacturing Workflow

Understanding the manufacturing origin is vital for assessing impurity profiles.[1] The commercial synthesis typically follows an oxidative pathway from the more available alcohol.[1]

Industrial Pathway[1][3][4]

-

Cyclization: Reaction of 1,4-dichloro-2-butanol with methylamine to form 1-Methyl-3-pyrrolidinol.[1]

-

Oxidation: Conversion of the alcohol to the ketone (1-Methylpyrrolidin-3-one).[1] Industrial methods favor catalytic dehydrogenation or Swern-type oxidations to avoid heavy metal contamination (e.g., Chromium from Jones oxidation).[1]

-

Salt Formation: Treatment with anhydrous HCl in ethanol/ether to precipitate the hydrochloride salt.[1]

Synthesis Diagram (DOT)

Figure 1: Industrial synthesis pathway from raw materials to the stable hydrochloride salt.

Commercial Landscape & Procurement Strategy

Supplier Analysis

The market is divided into Catalog Suppliers (small scale, high price) and Custom Synthesis/Bulk (larger scale, lead time).[1]

-

Tier 1 (Catalog/Research): Companies like Fluorochem , Sigma-Aldrich (MilliporeSigma) , and AK Scientific stock gram-scale quantities (1g – 25g).[1]

-

Tier 2 (Bulk/Specialist): Companies like Enamine or Biosynce often supply larger quantities (100g+) upon request.[1]

Procurement Decision Logic

Figure 2: Decision matrix for selecting the correct form and supplier based on scale and usage.

Quality Control & Handling Protocols

Stability & Storage

The hydrochloride salt is hygroscopic.[1] Exposure to atmospheric moisture will lead to "clumping" and eventual degradation (hydrolysis/oxidation).[1]

-

Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen).

-

Container: Tightly sealed glass vial with Parafilm or heat-shrink seal.[1] Desiccators are recommended for long-term storage.[1]

Analytical Verification

Upon receipt, verify identity and purity to rule out the alcohol impurity (incomplete oxidation).[1]

| Method | Expected Signal (HCl Salt) | Diagnostic Feature |

| 1H NMR (D₂O) | δ ~3.0 (s, 3H, N-CH₃) | Absence of CH-OH signal (multiplet around 4.5 ppm seen in alcohol).[1] |

| IR Spectroscopy | ~1740–1750 cm⁻¹ | Strong C=O stretch (Ketone).[1] Absence of broad O-H stretch.[1] |

| Melting Point | 56–63 °C | Sharp range indicates high purity.[1] Broad range indicates moisture/alcohol.[1] |

Handling Protocol (Step-by-Step)

-

Equilibration: Allow the refrigerated container to reach room temperature before opening to prevent water condensation on the solid.

-

Weighing: Perform weighing quickly in a low-humidity environment (glovebox preferred for free base; dry air for salt).[1]

-

Solubilization: Dissolve in dry solvents (Methanol, DCM) immediately. If generating the free base in situ, use a mild base (e.g., K₂CO₃) in the reaction mixture.

Applications in Drug Discovery

1-Methylpyrrolidin-3-one is a "privileged scaffold" precursor.[1]

-

Reductive Amination: Reacts with primary amines to form 3-amino-1-methylpyrrolidines (common in antihistamines).[1]

-

Grignard Reactions: Addition of aryl/alkyl groups to the C3 ketone to generate tertiary alcohols (e.g., Glycopyrrolate analogs).[1]

-

Stereochemistry: While the ketone is achiral, it serves as the entry point for enantioselective reductions to chiral pyrrolidinols.[1]

References

-

Biosynce . (n.d.).[1] 1-Methylpyrrolidin-3-one Hydrochloride Product Specifications. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information . (2026). PubChem Compound Summary for CID 8454, 1-Methylpyrrolidine. Retrieved February 7, 2026, from [Link]

Sources

Methodological & Application

Application Note: Reductive Amination of 1-Methylpyrrolidin-3-one Hydrochloride

Executive Summary

This guide details the reductive amination of 1-Methylpyrrolidin-3-one hydrochloride (CAS: 13220-33-2), a critical heterocyclic building block in the synthesis of GPCR ligands, kinase inhibitors, and CNS-active agents.[1] Unlike standard ketone protocols, the hydrochloride salt form of this substrate presents a specific "proton budget" challenge that must be managed to prevent amine deactivation. This note provides two validated protocols: a Sodium Triacetoxyborohydride (STAB) method for discovery chemistry (high functional group tolerance) and a Catalytic Hydrogenation method for process scale-up.

Mechanistic Insight & The "Proton Paradox"

The success of this reaction hinges on managing the acidity provided by the hydrochloride salt.[1]

The Challenge: Substrate Acidity

1-Methylpyrrolidin-3-one is supplied as an HCl salt to prevent the free base from dimerizing or polymerizing (a common instability in amino-ketones).[1] However, in reductive amination, the incoming amine (

If the HCl salt is simply mixed with the incoming amine:

The Solution: Buffering

To drive the reaction, the HCl must be neutralized by a non-nucleophilic base (e.g., DIPEA) or an excess of the reactant amine. However, the reaction also requires a slightly acidic environment (pH 4–5) to activate the carbonyl oxygen for iminium formation.[2]

The Sweet Spot: The protocol below uses a "Buffered Release" strategy. We add exactly 1.0 equivalent of DIPEA.[1] This neutralizes the starting material HCl, releasing the free ketone and the nucleophilic amine, while the resulting DIPEA

Reaction Pathway Diagram

The following diagram illustrates the critical "Buffered Release" pathway required for this specific substrate.

Figure 1: The "Buffered Release" mechanism. Neutralization of the HCl salt is the rate-determining pre-step.

Reagent Selection Guide

| Reagent | Role | Pros | Cons | Recommended Use |

| STAB (Sodium Triacetoxyborohydride) | Reducing Agent | Mild; tolerates acid; does not reduce ketones significantly (chemoselective for imines).[1][3][4] | Generates acetic acid byproduct; stoichiometric waste.[1] | Standard for Discovery/Lab Scale. |

| NaBH₃CN (Sodium Cyanoborohydride) | Reducing Agent | Classic reagent; effective at pH 4-5.[1][2] | Toxic (HCN risk); harder to quench; poor atom economy.[1] | Only if STAB fails due to steric bulk.[1] |

| H₂ / Pd/C | Reducing Agent | Clean; atom economical; scalable.[1][3] | Requires Parr shaker/autoclave; safety risk (H₂ gas); may reduce other functional groups (nitro, alkene).[1] | Process / Scale-up (>10g). |

| DIPEA (Diisopropylethylamine) | Base | Non-nucleophilic; neutralizes HCl salt.[1] | Hard to remove if product is non-polar (requires acid wash).[1] | Essential additive (1.0 eq). |

Protocol A: The "Gold Standard" (STAB Method)

Scale: 1.0 mmol (approx. 135 mg of substrate) Time: 4–16 Hours Yield Target: 75–90%

Materials

-

Substrate: 1-Methylpyrrolidin-3-one HCl (1.0 eq, 135.6 mg)

-

Amine Partner: Primary or Secondary Amine (1.1 – 1.2 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] Note: DCE is preferred for faster kinetics but DCM is safer.

-

Base: DIPEA (N,N-Diisopropylethylamine) (1.0 eq)[1]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

Step-by-Step Procedure

-

Salt Release (Critical):

-

Imine Formation:

-

Add the Amine Partner (1.1 eq).[1]

-

Stir at Room Temperature (RT) for 30–60 minutes. Expert Note: This "pre-stir" allows the hemiaminal/imine equilibrium to establish before reduction, improving yields for sterically hindered amines.

-

-

Reduction:

-

Add STAB (1.5 eq) in one portion.

-

Optional: If the reaction is sluggish after 2 hours, add Acetic Acid (1.0 eq). Reasoning: Sometimes the DIPEA

HCl buffering is insufficient; extra AcOH catalyzes the dehydration to the iminium ion.[1] -

Stir at RT under Nitrogen/Argon for 4–16 hours.

-

-

Monitoring:

-

Quench & Workup:

-

Purification:

Protocol B: Catalytic Hydrogenation (Scale-Up)

Scale: >10 grams Safety: Requires high-pressure vessel.[1][5]

Materials

-

Substrate: 1-Methylpyrrolidin-3-one HCl (1.0 eq)

-

Amine Partner: 1.0 eq

-

Catalyst: 10% Pd/C (5 wt% loading) or Pt/C (for hindered amines)[1]

-

Solvent: Methanol (anhydrous)[1]

-

Base: Sodium Acetate (1.1 eq) or Triethylamine (1.0 eq)[1]

Procedure

-

Preparation: In a hydrogenation vessel, dissolve the ketone HCl salt and the amine partner in Methanol.

-

Buffering: Add Sodium Acetate (1.1 eq). Note: This buffers the HCl, generating acetic acid in situ, which is excellent for hydrogenation kinetics.

-

Catalyst Addition: Carefully add Pd/C catalyst under an inert atmosphere (Nitrogen purge).[1] Fire Hazard: Dry Pd/C is pyrophoric; keep wet with solvent.[1]

-

Hydrogenation:

-

Workup:

-

Filter through a Celite pad to remove catalyst.[1] Warning: Do not let the filter cake dry out (fire risk).[1] Wash with MeOH.

-

Concentrate filtrate.[1]

-

The residue contains Product + Inorganic Salts.[1] Dissolve in DCM/Water, basify to pH >10 with NaOH, and extract the organic layer to isolate the free base amine.

-

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM remains) | pH too low (Amine protonated) OR pH too high (No iminium).[1] | Check pH: Spot an aliquot on wet pH paper.[1] Target pH 4–5. Action: If pH < 4, add more DIPEA. If pH > 6, add Acetic Acid.[1] |

| Low Conversion (Stalled) | Steric hindrance preventing imine formation.[1] | Heat: Warm the "Imine Formation" step (Step 2) to 40°C before adding STAB. Switch Reagent: Use NaCNBH₃ (stronger, smaller hydride source) with MeOH solvent.[1] |

| Product is stuck in Aqueous | Product is highly polar (diamine).[1] | Salting Out: Saturate the aqueous layer with NaCl during extraction.[1] Solvent: Use 10% MeOH in DCM or CHCl₃ for extraction.[1] |

| Dimerization of Ketone | Free base ketone is unstable.[1] | Speed: Do not leave the ketone + DIPEA stirring overnight without the amine partner. Add the amine partner immediately after DIPEA.[1] |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][6] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[6]

-

Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[1][7] Journal of the American Chemical Society, 1971, 93(12), 2897–2904.

-

PubChem Compound Summary. "1-Methylpyrrolidin-3-one hydrochloride."[1] National Center for Biotechnology Information.[1] [1]

-

Organic Chemistry Portal. "Reductive Amination." (General Mechanisms and Reagent Guides).

Sources

- 1. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from 1-Methylpyrrolidin-3-one

Introduction: The Rising Prominence of Spirocycles in Medicinal Chemistry

Spirocyclic scaffolds have emerged as a privileged structural motif in modern drug discovery. Their inherent three-dimensional architecture provides a unique platform for the spatial arrangement of pharmacophoric elements, enabling novel interactions with biological targets and often leading to improved potency, selectivity, and pharmacokinetic properties.[1][2] Unlike their flat, aromatic counterparts, spirocycles offer an escape from "flatland," a concept that has driven the exploration of more complex and sp³-rich molecular frameworks in the quest for novel therapeutics.[3] The rigidity of many spirocyclic systems can also reduce the entropic penalty upon binding to a target protein, thereby enhancing binding affinity.[4]

This application note provides a detailed guide for the synthesis of spirocyclic pyrrolidines utilizing the readily available starting material, 1-Methylpyrrolidin-3-one. The core synthetic strategy revolves around the highly efficient and versatile 1,3-dipolar cycloaddition reaction of an in situ generated azomethine ylide with a suitable dipolarophile.[4][5] This approach allows for the rapid construction of complex spirocyclic systems with multiple stereocenters in a single, atom-economical step.[5]

We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step protocol for a representative synthesis, and present a comparative analysis of different reaction conditions and their impact on yield and stereoselectivity. This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in leveraging the unique properties of spirocyclic compounds.

Mechanistic Insights: The 1,3-Dipolar Cycloaddition Pathway

The cornerstone of the synthetic strategy detailed herein is the 1,3-dipolar cycloaddition, a powerful class of pericyclic reactions that involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring.[4] In our case, the 1,3-dipole is a non-stabilized azomethine ylide, which is generated in situ from 1-Methylpyrrolidin-3-one and an α-amino acid, typically sarcosine (N-methylglycine).[6]

The reaction mechanism can be conceptualized in two key stages:

-

Formation of the Azomethine Ylide: The reaction is initiated by the condensation of the ketone carbonyl of 1-Methylpyrrolidin-3-one with the secondary amine of sarcosine to form an iminium ion. Subsequent decarboxylation of this intermediate generates the transient azomethine ylide. This reactive species possesses a positive charge on the nitrogen atom and a negative charge delocalized over the two adjacent carbon atoms, fulfilling the criteria of a 1,3-dipole.[7]

-

Cycloaddition with the Dipolarophile: The generated azomethine ylide then readily undergoes a [3+2] cycloaddition reaction with an electron-deficient alkene or alkyne (the dipolarophile). This reaction proceeds in a concerted, suprafacial manner, leading to the formation of a new five-membered pyrrolidine ring spiro-fused at the 3-position of the original 1-methylpyrrolidinone core.[4] The regioselectivity and stereoselectivity of the cycloaddition are governed by the electronic and steric properties of both the azomethine ylide and the dipolarophile.[8]

Figure 1: General workflow for the synthesis of spiro-pyrrolidines.

Experimental Protocol: Synthesis of a Spiro[pyrrolidine-3,3'-pyrrolidine] Derivative

This protocol details the one-pot, three-component synthesis of a representative spirocyclic compound from 1-Methylpyrrolidin-3-one, sarcosine, and a dipolarophile. The choice of dipolarophile can be varied to generate a library of diverse spirocyclic structures. For this example, we will use N-phenylmaleimide as the dipolarophile.

Materials:

-

1-Methylpyrrolidin-3-one (99%)

-

Sarcosine (N-methylglycine) (98%)

-

N-Phenylmaleimide (97%)

-

Toluene, anhydrous

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate, anhydrous

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Methylpyrrolidin-3-one (1.0 g, 10.1 mmol), sarcosine (0.90 g, 10.1 mmol), and N-phenylmaleimide (1.75 g, 10.1 mmol).

-

Solvent Addition: Add 40 mL of anhydrous toluene to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 8-12 hours.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in 50 mL of ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

-

Characterization: Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the spirocyclic compound as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Figure 2: Step-by-step experimental workflow for spirocycle synthesis.

Data Presentation: Comparative Analysis of Reaction Conditions

The efficiency and stereochemical outcome of the 1,3-dipolar cycloaddition can be influenced by several factors, including the choice of solvent and the electronic nature of the dipolarophile. The following table summarizes representative data for the synthesis of spiro-pyrrolidines from a cyclic ketone, sarcosine, and various dipolarophiles, illustrating these effects. While specific data for 1-Methylpyrrolidin-3-one is not extensively published, the trends observed with analogous systems, such as isatin, are highly informative.

| Entry | Ketone | Dipolarophile | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Isatin | N-Phenylmaleimide | Toluene | 10 | 85 | >95:5 |

| 2 | Isatin | Dimethyl Acetylenedicarboxylate | Ethanol | 12 | 92 | N/A |

| 3 | Isatin | (E)-Chalcone | Methanol | 24 | 78 | 4:1 |

| 4 | Cyclohexanone | N-Phenylmaleimide | Toluene | 12 | 75 | 3:1 |

This table presents representative data from analogous reactions to illustrate general trends. Actual results with 1-Methylpyrrolidin-3-one may vary.

Analysis of Data:

-

Solvent Effects: Protic solvents like ethanol and methanol can sometimes accelerate the reaction by facilitating the formation of the iminium intermediate. However, aprotic solvents like toluene are often preferred to minimize side reactions and can provide excellent yields.

-

Dipolarophile Electronics: Electron-poor dipolarophiles, such as maleimides and acetylenedicarboxylates, are highly reactive in this cycloaddition, leading to high yields. Less activated dipolarophiles, like chalcones, may require longer reaction times.

-

Stereoselectivity: The reaction often proceeds with high diastereoselectivity, particularly with cyclic dipolarophiles like N-phenylmaleimide. The endo-isomer is typically favored due to secondary orbital interactions in the transition state.

Conclusion and Future Directions

The 1,3-dipolar cycloaddition of an azomethine ylide generated from 1-Methylpyrrolidin-3-one and sarcosine represents a highly efficient and modular approach for the synthesis of novel spirocyclic pyrrolidines. This method offers operational simplicity, high atom economy, and the ability to generate significant molecular complexity in a single step. The resulting spirocyclic scaffolds are of considerable interest in medicinal chemistry and can serve as valuable building blocks for the development of new therapeutic agents.

Future work in this area could focus on the development of catalytic, asymmetric variants of this reaction to control the absolute stereochemistry of the newly formed chiral centers. The exploration of a broader range of dipolarophiles will also be crucial in expanding the diversity of accessible spirocyclic structures. The protocols and insights provided in this application note serve as a solid foundation for researchers to explore the rich chemical space of spirocyclic compounds derived from 1-Methylpyrrolidin-3-one.

References

-

Belabbes, A., et al. (2021). Synthesis of spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} basic framework via multicomponent 1,3-dipolar cycloaddition. European Journal of Organic Chemistry. Available at: [Link]

-

Dandá, P., et al. (2021). Three-component one-pot synthesis of new spiro[indoline-pyrrolidine] derivatives mediated by 1,3-dipolar reaction and DFT analysis. Monatshefte fuer Chemie. Available at: [Link]

-

Ghandi, M., & Aryan, R. (2018). One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports. Available at: [Link]

-

Kaur, M., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances. Available at: [Link]

- Nair, V., et al. (2005). The Three-Component Reaction Involving Isocyanides, Dimethyl Acetylenedicarboxylate and Quinoneimides: A Facile Synthesis of Spirofused γ-Iminolactams. Synlett.

-

Pandey, G., et al. (2021). and Stereoselective Synthesis of a New Series of Spirooxindole Pyrrolidine Grafted Thiochromene Scaffolds. Molecules. Available at: [Link]

-

Reddy, C. R., et al. (2018). Synthesis of Spiro[oxindole-3,2′-pyrrolidine] Derivatives from Benzynes and Azomethine Ylides through 1,3-Dipolar Cycloaddition Reactions. The Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia. (2023). 1,3-Dipolar cycloaddition. Available at: [Link]

-

Xia, Y., et al. (2023). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules. Available at: [Link]

-

Zhang, X., et al. (2021). Synthesis of Spiropyrrolines via One-Pot Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones. Organic Letters. Available at: [Link]

-

Zhang, Z., et al. (2022). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. youtube.com [youtube.com]

- 3. Synthesis of Spiropyrrolines via One-Pot Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Title: High-Fidelity Oxidation Protocol: Synthesis of 1-Methylpyrrolidin-3-one Hydrochloride via Swern Oxidation

This Application Note provides a rigorous, field-proven protocol for the oxidation of 1-methyl-3-pyrrolidinol to 1-methylpyrrolidin-3-one , emphasizing the isolation of the product as its hydrochloride salt to ensure stability.

Abstract

1-Methylpyrrolidin-3-one is a critical heterocyclic building block in the synthesis of pharmaceutical agents (e.g., pyrrolidine-based alkaloids, muscarinic receptor antagonists).[1] However, its free base form is notoriously unstable, prone to condensation and polymerization, and highly water-soluble, making isolation difficult.[1] This guide details a modified Swern Oxidation protocol optimized for tertiary amino-alcohols. It incorporates a specific workup strategy to mitigate aqueous loss and mandates immediate conversion to the hydrochloride salt (1-methylpyrrolidin-3-one[1]·HCl) for long-term stability and ease of handling.

Introduction & Mechanistic Rationale

The oxidation of 1-methyl-3-pyrrolidinol presents two primary challenges:

-

Amine Compatibility: The tertiary amine moiety can interfere with certain oxidants or undergo N-oxidation (e.g., with peroxides).

-

Product Instability: The resulting aminoketone is electronically deactivated but kinetically unstable in its free base form, susceptible to self-condensation (aldol-type reactions).

Method Selection: Swern Oxidation The Swern oxidation (DMSO/Oxalyl Chloride) is selected as the primary method.[1] Unlike acidic chromium reagents (Jones), it avoids heavy metal contamination.[1] Unlike TEMPO/Bleach, it minimizes the risk of N-oxide formation when the temperature is strictly controlled.[1]

-

Mechanism: The reaction proceeds via an alkoxysulfonium ylide intermediate. The tertiary amine in the substrate does not interfere with the formation of the active chlorodimethylsulfonium chloride species at -78°C.[1]

-

Critical Control Point: The addition of the base (Triethylamine) triggers the elimination of dimethyl sulfide.[1] For amino-alcohols, excess base is required to ensure complete deprotonation of the intermediate salts.[1]

Reaction Scheme & Workflow

Figure 1: Reaction pathway and process flow for the synthesis of 1-methylpyrrolidin-3-one·HCl.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 1-Methyl-3-pyrrolidinol | Substrate | 1.0 | Hygroscopic; dry before use.[1] |

| Oxalyl Chloride | Activator | 1.5 | Freshly distilled or high-purity grade.[1] |

| DMSO | Oxidant | 3.0 | Anhydrous; stored over molecular sieves. |

| Triethylamine (Et3N) | Base | 5.0 | Must be dry. Excess ensures reaction completion.[2] |

| Dichloromethane (DCM) | Solvent | - | Anhydrous. |

| HCl (2M in Diethyl Ether) | Salt Former | 1.1 | For isolation. |

Step-by-Step Procedure

Step 1: Activation (The Swern Reagent) [1]

-

Oven-dry a 500 mL 3-neck round-bottom flask (RBF) containing a magnetic stir bar. Flush with Nitrogen or Argon.

-

Add DCM (100 mL) and Oxalyl Chloride (1.5 equiv) . Cool the solution to -78°C (Dry ice/Acetone bath).

-

Add DMSO (3.0 equiv) in DCM (20 mL) dropwise over 15 minutes.

-

Observation: Gas evolution (CO/CO2) occurs. Control rate to maintain temp < -60°C.

-

Wait: Stir for 15 minutes at -78°C to form the active chlorodimethylsulfonium salt.

-

Step 2: Substrate Addition

-

Dissolve 1-Methyl-3-pyrrolidinol (1.0 equiv) in DCM (30 mL).

-

Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78°C .

-

Note: The tertiary amine may form a complex, but the low temperature prevents side reactions.[1]

-

-

Stir for 45 minutes at -78°C. The mixture will likely become cloudy or viscous.

Step 3: Elimination & Quench

-

Add Triethylamine (5.0 equiv) dropwise. This step is exothermic; ensure efficient stirring and cooling.

-

Allow the reaction to stir at -78°C for 10 minutes, then remove the cooling bath and allow it to warm to 0°C over 30–60 minutes.

Step 4: Workup (Critical for Water-Soluble Amines) [1]

-

Quench: Add saturated aqueous NaHCO3 (100 mL) to the reaction at 0°C. Stir vigorously for 10 minutes.

-

Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

-

Extraction: Extract the aqueous layer with DCM (3 x 50 mL). The product is highly soluble in water; do not discard the aqueous layer until yield is confirmed.[1]

-

Tip: If the emulsion is persistent, add solid NaCl to saturate the aqueous phase ("salting out").[1]

-

-

Drying: Combine organic layers, dry over anhydrous Na2SO4, and filter.

-

Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at low temperature (< 30°C) .

Step 5: Salt Formation & Isolation

-

Dissolve the crude oil immediately in anhydrous Diethyl Ether (or THF if solubility is poor).

-

Cool the solution to 0°C in an ice bath.

-

Add 2M HCl in Diethyl Ether (1.1 equiv) dropwise with stirring.

-

A white to off-white precipitate of 1-methylpyrrolidin-3-one hydrochloride will form immediately.[1]

-

Stir for 30 minutes, then filter the solid under Nitrogen.

-

Wash the filter cake with cold ether and dry under vacuum.

Results & Specifications

| Parameter | Specification |

| Appearance | White to off-white crystalline solid (HCl salt).[1] |

| Yield | Typical: 75–85% (post-salt formation). |

| Stability | HCl salt is stable for months at -20°C. Free base degrades within hours/days.[1] |

| 1H NMR (D2O) | δ 3.8–4.0 (m, 2H), 3.5–3.7 (m, 2H), 3.0 (s, 3H, N-Me), 2.8 (t, 2H).[1] (Shifted due to salt). |

Safety & Troubleshooting

-

DMSO/Oxalyl Chloride: Generates CO (toxic) and CO2. Perform strictly in a fume hood.

-

Stench: The reaction produces Dimethyl Sulfide (DMS). Treat glassware with bleach (NaOCl) solution post-reaction to oxidize DMS to odorless DMSO/sulfone before removing from the hood.[1]

-

Low Yield?

-

Cause: Product lost to aqueous layer during workup.

-

Solution: Use continuous liquid-liquid extraction (DCM) for 12 hours or saturate the aqueous phase with K2CO3 (careful of pH) to push the amine into the organic phase.[1]

-

-

Polymerization: If the crude oil turns into a black tar before salt formation, the concentration bath was too hot or the free base sat too long.[1] Proceed to salt formation immediately.

References

-

Swern Oxidation: Reaction Mechanism & Procedures. Organic Chemistry Portal. Retrieved from [Link] (Standard operating parameters for Swern).

-

1-Methyl-3-pyrrolidinol (Substrate Data). PubChem Compound Summary. Retrieved from [Link] (Physical properties and stability data).

-

Method for producing 1-methylpyrrolidin-3-ol. European Patent EP3415499A1.[1] Retrieved from [Link] (Industrial context of the pyrrolidine scaffold).

Sources

Application Notes and Protocols: Synthesis of 3-Substituted-1-methylpyrrolidin-3-ols via Grignard Reaction with 1-Methylpyrrolidin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nucleophilic addition of Grignard reagents to 1-methylpyrrolidin-3-one is a cornerstone reaction in medicinal chemistry and organic synthesis, providing a direct route to a diverse array of 3-substituted-1-methylpyrrolidin-3-ols. These products are valuable intermediates in the synthesis of novel anticholinergic drugs and other pharmacologically active compounds.[1] This guide provides a comprehensive overview of the reaction, including its mechanistic underpinnings, detailed experimental protocols, strategies for optimization, and a discussion of its scope and limitations.

Introduction

The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals. Specifically, 3-substituted-1-methylpyrrolidin-3-ols are key building blocks in the development of novel therapeutics, including anticholinergic agents.[1] The Grignard reaction offers a powerful and versatile method for the construction of these valuable molecules by forming a new carbon-carbon bond at the C3 position of the pyrrolidine ring.[2] This application note serves as a detailed guide for researchers leveraging this important transformation.

Reaction Mechanism and Stereochemistry

The reaction proceeds via the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of 1-methylpyrrolidin-3-one. The highly polar carbon-magnesium bond of the Grignard reagent renders the carbon atom nucleophilic, enabling it to attack the carbonyl group.[3] This initial addition results in the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.

The carbonyl carbon in 1-methylpyrrolidin-3-one is prochiral. Therefore, in the absence of any chiral influence, the addition of a Grignard reagent will result in the formation of a racemic mixture of the two possible enantiomers.[3]

Caption: General mechanism of the Grignard reaction with 1-methylpyrrolidin-3-one.

Experimental Protocols

General Considerations and Best Practices

Grignard reagents are highly sensitive to protic solvents, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used throughout the experiment to prevent quenching of the reagent and ensure optimal yields.

Protocol 1: In-situ Preparation of Grignard Reagent and Reaction with 1-Methylpyrrolidin-3-one

This protocol details the in-situ formation of the Grignard reagent followed by its reaction with 1-methylpyrrolidin-3-one. Phenylmagnesium bromide is used as a representative example.

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1-Methylpyrrolidin-3-one

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 eq.) in the flask.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small portion of a solution of bromobenzene (1.1 eq.) in anhydrous diethyl ether to the magnesium.

-

The reaction is typically initiated by gentle warming. An exothermic reaction with bubbling and the disappearance of the iodine color indicates the formation of the Grignard reagent.

-

Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 1-Methylpyrrolidin-3-one:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 1-methylpyrrolidin-3-one (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford the desired 3-phenyl-1-methylpyrrolidin-3-ol.

-

Caption: Experimental workflow for the Grignard reaction.

Troubleshooting and Optimization

| Issue | Potential Cause | Solution |

| Low or no yield | Incomplete formation of Grignard reagent due to moisture or inactive magnesium. | Ensure all glassware is meticulously dried and use anhydrous solvents. Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings. |

| Quenching of Grignard reagent by acidic protons on the substrate or in the solvent. | Use a non-protic, anhydrous solvent. If the substrate has acidic protons, consider using a protecting group strategy. | |

| Formation of side products | Enolization: The Grignard reagent acts as a base, deprotonating the α-carbon of the ketone. | Use a less sterically hindered Grignard reagent. Perform the reaction at lower temperatures. |

| Reduction: If the Grignard reagent has a β-hydride, it can reduce the ketone to a secondary alcohol. | Choose a Grignard reagent without β-hydrides if reduction is a significant side reaction. | |

| Wurtz Coupling: Reaction of the Grignard reagent with unreacted alkyl/aryl halide. | Ensure slow, controlled addition of the halide during Grignard reagent formation to maintain a low concentration of the halide. |

Scope and Limitations

The Grignard reaction with 1-methylpyrrolidin-3-one is a versatile method that can accommodate a range of Grignard reagents. Both alkyl and aryl Grignard reagents can be successfully employed to generate the corresponding tertiary alcohols.

| Grignard Reagent | Product | Typical Yield (%) | Notes |

| Phenylmagnesium bromide | 3-Phenyl-1-methylpyrrolidin-3-ol | 70-85 | A common and well-behaved reaction. |

| Ethylmagnesium bromide | 3-Ethyl-1-methylpyrrolidin-3-ol | 65-80 | Generally good yields are obtained. |

| Methylmagnesium bromide | 1,3-Dimethylpyrrolidin-3-ol | 60-75 | Can be prone to enolization; low temperatures are recommended. |

| 4-Methoxyphenylmagnesium bromide | 3-(4-Methoxyphenyl)-1-methylpyrrolidin-3-ol | 70-80 | Electron-donating groups on the aryl ring are well-tolerated. |

| 4-Chlorophenylmagnesium bromide | 3-(4-Chlorophenyl)-1-methylpyrrolidin-3-ol | 65-75 | Electron-withdrawing groups can slightly decrease reactivity but are generally tolerated. |

Limitations:

-

Steric Hindrance: Highly sterically hindered Grignard reagents may lead to lower yields or favor side reactions like enolization and reduction.

-

Functional Group Compatibility: Grignard reagents are incompatible with acidic functional groups such as alcohols, carboxylic acids, and primary/secondary amines. These groups must be protected prior to the Grignard reaction.

-

Enolizable Protons: The presence of α-protons in 1-methylpyrrolidin-3-one makes it susceptible to enolization, which can compete with the desired nucleophilic addition, especially with bulky Grignard reagents.

Conclusion

The reaction of 1-methylpyrrolidin-3-one with Grignard reagents is a robust and highly valuable transformation for the synthesis of 3-substituted-1-methylpyrrolidin-3-ols. By carefully controlling reaction conditions, particularly by ensuring anhydrous conditions and managing the reaction temperature, researchers can achieve good to excellent yields of these important pharmaceutical intermediates. Understanding the potential side reactions and limitations of this methodology is crucial for successful and efficient synthesis. This guide provides the necessary foundational knowledge and practical protocols to effectively implement this reaction in a research and development setting.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Preparation method of 1-methyl-3-pyrrolidinol. (n.d.). Google Patents.

- Process for the preparation of 1-methylpyrrolidin-3-ol. (n.d.). Google Patents.

-

The Grignard Reaction. (n.d.). Chemistry at Winthrop University. Retrieved February 7, 2026, from [Link]

-

GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. (n.d.). Adichemistry. Retrieved February 7, 2026, from [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (n.d.). ScienceDirect. Retrieved February 7, 2026, from [Link]

-

Domino Grignard Addition/Cope-House Reaction for the Synthesis of Polyhydroxylated 3-Methylindolizidines Analogous to Castanospermine. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). YouTube. Retrieved February 7, 2026, from [Link]

-

Grignard Reagent Reaction Mechanism. (2018, May 4). YouTube. Retrieved February 7, 2026, from [Link]

-

CHE 242 Lab - Grignard Reaction. (2020, July 29). YouTube. Retrieved February 7, 2026, from [Link]

-

Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020, October 28). YouTube. Retrieved February 7, 2026, from [Link]

-

19.7a Addition of Grignard Reagents (and other Carbon Nucleophiles). (2021, April 5). YouTube. Retrieved February 7, 2026, from [Link]

Sources

synthesis of heterocyclic compounds from 1-Methylpyrrolidin-3-one hydrochloride

Application Note: Divergent Synthesis of Fused and Spiro-Heterocycles from 1-Methylpyrrolidin-3-one Hydrochloride

Abstract & Strategic Overview

1-Methylpyrrolidin-3-one hydrochloride (CAS: 78635-85-5) is a potent, albeit underutilized, C4-synthon in medicinal chemistry. While often reduced simply to the corresponding alcohol or amine, the ketone functionality at the C3 position—flanked by a nucleophilic nitrogen and active methylene groups—offers a unique "chemical handle" for constructing complex bicyclic and spirocyclic scaffolds.

This Application Note details three validated protocols to transform this simple precursor into high-value heterocyclic cores:

-

Fused Pyrrolo[3,4-c]pyrazoles via an enaminone intermediate.

-

Spiro-Hydantoins via the Bucherer-Bergs multicomponent reaction.

-

Tetrahydro-γ-carbolines via the Fischer Indole synthesis.

Critical Handling Note: The starting material is supplied as a hydrochloride salt.[1] The free base (1-methylpyrrolidin-3-one) is volatile and prone to oxidative dimerization. All protocols below include in situ neutralization or specific salt-handling steps to maximize reproducibility.

Pre-Reaction Protocol: Salt Neutralization Strategy

Direct use of the HCl salt in basic conditions is possible, but for organometallic or Lewis-acid catalyzed reactions, generating the free base in situ is preferred to avoid solubility issues.

Standard Free-Basing Protocol:

-

Suspend 1-Methylpyrrolidin-3-one HCl (10 mmol) in dry Dichloromethane (DCM) (20 mL).

-

Add Potassium Carbonate (

, 15 mmol) and stir vigorously at room temperature (RT) for 30 minutes. -

Filter off the inorganic salts. Use the filtrate immediately. Do not concentrate to dryness unless absolutely necessary, as the free base degrades.

Workflow A: Synthesis of Fused Pyrrolo[3,4-c]pyrazoles

This route utilizes

Mechanism & Pathway

The reaction proceeds via condensation at the C4 position (sterically favored over C2) to form the enaminone, followed by a [3+2] cyclization with hydrazine.

Caption: Figure 1. Activation of the C4-methylene via DMF-DMA followed by hydrazine cyclization.

Experimental Protocol

Step 1: Enaminone Formation

-

Charge: In a sealed tube, dissolve 1-Methylpyrrolidin-3-one (free base filtrate, 10 mmol) in anhydrous Toluene (10 mL).

-

Reagent: Add DMF-DMA (1.5 equiv, 15 mmol).

-

Reaction: Heat to 110°C for 4 hours. The solution will turn dark orange/red.

-

Workup: Concentrate under reduced pressure to remove toluene and excess DMF-DMA. The residue (crude enaminone) is used directly.

Step 2: Pyrazole Cyclization

-

Solvent: Dissolve the crude enaminone in Ethanol (15 mL).

-

Cyclization: Add Hydrazine Hydrate (1.2 equiv, 12 mmol).

-

Note: Substituted hydrazines (e.g., Phenylhydrazine) can be used here to install N-aryl groups on the pyrazole.

-

-

Reaction: Reflux for 3 hours. Monitor by TLC (10% MeOH in DCM).

-

Purification: Cool to RT. The product often precipitates. If not, concentrate and purify via flash chromatography (DCM:MeOH:NH3 90:9:1).

Yield Expectation: 60-75% (2 steps).

Workflow B: Synthesis of Spiro-Hydantoins (Bucherer-Bergs)

This multicomponent reaction is the gold standard for accessing spiro-cycles, which are privileged scaffolds in anticonvulsant and enzyme inhibitor discovery.

Protocol

Safety Warning: This reaction involves Potassium Cyanide (KCN). All operations must be performed in a well-ventilated fume hood with a cyanide antidote kit available.

-

Preparation: In a pressure vessel (heavy-walled glass tube), dissolve 1-Methylpyrrolidin-3-one HCl (10 mmol) in 50% EtOH/Water (20 mL).

-

Reagents: Add Ammonium Carbonate (

, 30 mmol) and Potassium Cyanide (KCN, 12 mmol).-

Note: The excess ammonium carbonate is critical to maintain the ammonia concentration required for the initial imine formation.

-

-

Reaction: Seal the vessel and heat to 65°C for 18 hours.

-

Why Sealed? Open reflux leads to loss of

and

-

-

Workup:

-

Cool the vessel carefully (release pressure).

-

Acidify the solution to pH 6 with 6N HCl (IN A HOOD - HCN gas evolution risk).

-

Concentrate to half volume to induce precipitation.

-

Filter the white solid (Spiro-hydantoin). Recrystallize from hot water/ethanol.

-

Data Summary:

| Parameter | Value |

|---|---|

| Product | 8-methyl-1,3,8-triazaspiro[4.4]nonane-2,4-dione |

| Typical Yield | 55-65% |

| Appearance | White crystalline solid |

| Melting Point | >200°C (dec) |[2][3][4][5][6][7]

Workflow C: Fischer Indole Synthesis (Tetrahydro-γ-carbolines)

Reacting the ketone with aryl hydrazines yields fused indole systems, specifically tetrahydro-γ-carbolines, which are bioisosteres of serotonin.

Caption: Figure 2.[8] Mechanism of the Fischer Indole synthesis applied to the pyrrolidinone scaffold.

Protocol

-

Solvent System: 4% Sulfuric Acid (

) in Ethanol (20 mL). -

Addition: Add 1-Methylpyrrolidin-3-one HCl (10 mmol) and Phenylhydrazine HCl (10 mmol).

-

Reaction: Reflux for 4-6 hours.

-

Workup:

-

Cool to RT.

-

Basify with 10% NaOH solution (pH ~10).

-

Extract with Ethyl Acetate (3 x 20 mL).

-

Dry over

and concentrate.

-

-

Purification: The product is basic. Purify on silica gel using DCM/MeOH/Triethylamine (95:4:1).

References

-

Abu-Shanab, F. A., et al. "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis."[3] American Journal of Organic Chemistry, 2011. [Link]

-

Nieto, M. J., et al. "Bucherer-Bergs Reaction: Synthesis of Hydantoins." Encyclopedia of MDPI, 2021. [Link]

-

Simoneau, C. A., & Ganem, B. "A three-component Fischer indole synthesis."[9] Nature Protocols, 2008.[9] [Link]

Sources

- 1. 1-Methylpyrrolidin-3-one hydrochloride | 78635-85-5 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. scirp.org [scirp.org]

- 4. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. tdcommons.org [tdcommons.org]

- 7. 1-Methyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]

- 8. Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]